1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
The compound "1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a chemical that belongs to the pyrrole family, characterized by a five-membered heterocyclic ring containing one nitrogen atom. The presence of substituents like bromo, methyl, and carbaldehyde groups can significantly influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of pyrrole derivatives can be approached through various methods. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to function as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde, serving as a progenitor for substituted pyrrole-2-carboxaldehydes . Although not directly related to the target compound, this method highlights the potential synthetic pathways that could be adapted for the synthesis of "1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde".
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often investigated using computational methods such as Density Functional Theory (DFT). For example, a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was optimized using DFT calculations, which can provide insights into the geometry, electronic structure, and potential reactive sites of the molecule . Similar computational studies could be applied to our target compound to predict its molecular structure and properties.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carbaldehyde group, in particular, is known to be reactive towards nucleophiles. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for the HPLC analysis of amino acids, indicating its reactivity with primary amino groups . This suggests that "1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" could also participate in similar reactions due to the presence of the carbaldehyde group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For instance, solvatochromic studies of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed variations in extinction coefficients and quantum yield depending on the solvent, which could be indicative of the compound's dipole moment and solubility . The bromo and methyl groups on the target compound could similarly affect its solubility, boiling point, and other physical properties.
Scientific Research Applications
Enantiomer Separation and Racemization Barriers
The research by Vorkapić-Furač et al. (1989) discusses the synthesis of novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, focusing on their diastereoisomeric association complexes and the separation of enantiomers by liquid chromatography. The study includes determining the barriers to rotation around the C–N bond in these compounds (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).
Synthesis of Fluorinated Pyrroles
Surmont et al. (2009) explored the synthesis of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. Their method involves electrophilic alpha,alpha-difluorination and subsequent aromatization, paving the way for creating various 3-fluorinated pyrroles (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Precursors for Phosphine Ligands
Smaliy et al. (2013) researched the synthesis of 1,2,5-substituted 4-phosphoryl-3-formylpyrroles, proposing methods to create compounds like 4-(diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbal-dehyde. This research suggests a promising approach for synthesizing chiral bidentate phosphine ligands (Smaliy, Chaykovskaya, Shtil, Savateev, & Kostyuk, 2013).
Antitumor Compounds
Jia et al. (2015) isolated compounds from Taiwanofungus camphoratus, including 3-isobutyl-1-methoxy-4-(4'-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione, which showed potential for inhibiting tumor cell proliferation (Jia, Bai, Zhang, Feng, Feng, Yan, Zhu, Jia, Wang, Zhang, & Fan, 2015).
Computational Study of Pyrrole Derivatives
Singh, Rawat, and Sahu (2014) conducted a computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), a pyrrole chalcone derivative. Their analysis included molecular electrostatic potential surface and natural bond orbital interactions, providing insights into the chemical behavior of such derivatives (Singh, Rawat, & Sahu, 2014).
Single Molecule Magnets
Giannopoulos et al. (2014) reported the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in coordinating paramagnetic transition metal ions. This resulted in a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).
Synthesis of 1-Aroylmethylpyrroles
Karousis, Koriatopoulou, and Varvounis (2008) investigated the synthesis of 1-aroylmethylpyrroles, which can serve as intermediates for further chemical transformations. This research contributes to the development of new compounds and materials (Karousis, Koriatopoulou, & Varvounis, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDHOFOKIBKZRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347805 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
347331-84-4 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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